molecular formula C16H11ClFN3O B1622718 (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone CAS No. 618091-38-6

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

Cat. No.: B1622718
CAS No.: 618091-38-6
M. Wt: 315.73 g/mol
InChI Key: SPBJSPXXKFWOMN-UHFFFAOYSA-N
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Description

The compound (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is a pyrazole-derived molecule featuring a 4-fluorophenyl substituent on the pyrazole ring and a 4-chlorophenyl group attached to the methanone moiety. Its molecular formula is C₁₆H₁₁ClFN₃O, with a calculated molecular weight of 331.73 g/mol .

Properties

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBJSPXXKFWOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405096
Record name [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618091-38-6
Record name [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-CHLOROPHENYL)METHANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring substituted with an amino group and a fluorophenyl moiety, along with a chlorophenyl group. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory , antioxidant , and antitumor activities. Below is a summary of its biological effects:

Biological Activity Description
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators.
AntioxidantScavenges free radicals and reduces oxidative stress.
AntitumorExhibits cytotoxic effects against various cancer cell lines.

The mechanisms underlying the biological activities of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone include:

  • Inhibition of p38 MAP Kinase : The compound has been identified as a selective inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses. The binding affinity is enhanced through unique interactions within the ATP-binding pocket of the kinase, as evidenced by X-ray crystallography studies .
  • Antioxidant Mechanism : The presence of the amino group on the pyrazole ring enhances its ability to donate electrons, thereby neutralizing free radicals .
  • Cytotoxicity Against Cancer Cells : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced TNF-alpha release in LPS-stimulated models, showcasing its potential as an anti-inflammatory agent .
  • Antitumor Effects : In vitro studies revealed that the compound exhibited cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating selective toxicity . For example:
    • HepG2 cells showed a growth inhibition percentage of 54.25%.
    • HeLa cells exhibited a growth inhibition percentage of 38.44%.
  • Oxidative Stress Reduction : The antioxidant properties were confirmed through assays measuring radical scavenging activity, where the compound displayed significant efficacy compared to standard antioxidants .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below highlights key structural differences and inferred properties of the target compound and its analogs:

Compound Name Pyrazole Substituent Methanone Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-fluorophenyl 4-chlorophenyl C₁₆H₁₁ClFN₃O 331.73 Combines electron-withdrawing Cl and F; balanced lipophilicity .
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone Phenyl 4-chlorophenyl C₁₆H₁₂ClN₃O 297.74 (reported) Lacks fluorine; higher Cl content may increase hydrophobicity .
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone 4-fluorophenyl 4-fluorophenyl C₁₆H₁₁F₂N₃O 315.28 Dual fluorine substitution; enhanced metabolic stability .
(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone 4-methoxyphenyl 4-chlorophenyl C₁₇H₁₄ClN₃O₂ 343.76 Methoxy group improves solubility but may reduce membrane permeability .
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(o-tolyl)methanone 4-chlorophenyl o-tolyl (2-methylphenyl) C₁₇H₁₄ClN₃O 327.77 Steric hindrance from methyl group; altered conformational flexibility .

Electronic and Steric Considerations

  • Halogen Effects: The target compound’s 4-fluorophenyl and 4-chlorophenyl groups provide distinct electronic profiles. Chlorine, being larger and more polarizable, may increase lipophilicity and influence van der Waals interactions .
  • Methoxy vs. Methyl Substituents : The methoxy group in the analog (C₁₇H₁₄ClN₃O₂) introduces polarity, likely improving aqueous solubility compared to the target compound. Conversely, the o-tolyl group in C₁₇H₁₄ClN₃O adds steric bulk, which could hinder binding in biological targets .

Hydrogen Bonding and Crystal Packing

The amino group (-NH₂) at the pyrazole 5-position serves as a hydrogen bond donor, while the ketone oxygen acts as an acceptor. These features may facilitate crystal lattice formation, as observed in related pyrazole derivatives . Compounds with additional hydrogen bond acceptors (e.g., methoxy groups) could exhibit different crystalline arrangements or solubility profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone
Reactant of Route 2
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(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

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